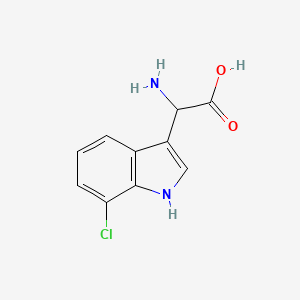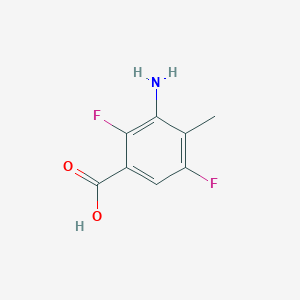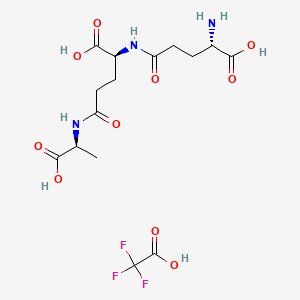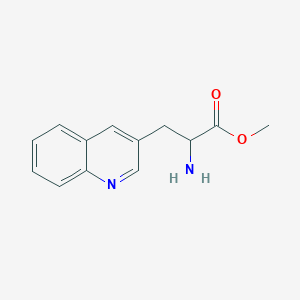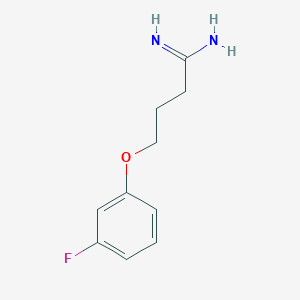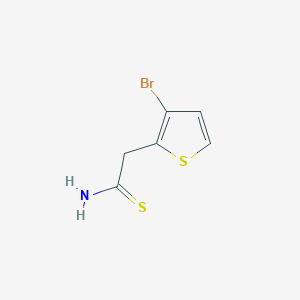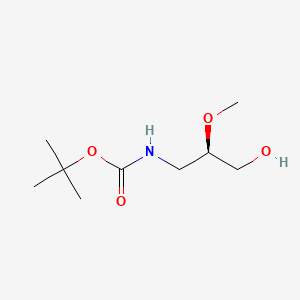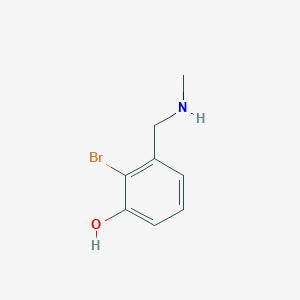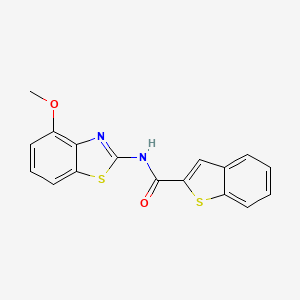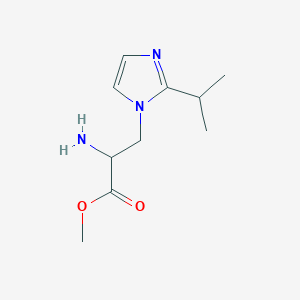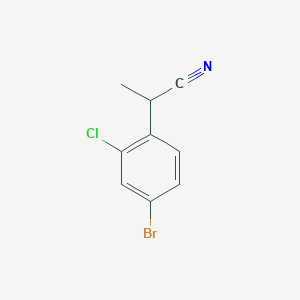
2-(4-Bromo-2-chlorophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method is the reaction of 4-bromo-2-chlorobenzonitrile with propionitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Bromo-2-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propanamine.
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propanoic acid.
科学的研究の応用
2-(4-Bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)propanenitrile
- 4-Bromo-2-chlorobenzonitrile
- 2-Bromo-4-chlorophenylacetonitrile
Uniqueness
2-(4-Bromo-2-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. Its combination of halogen substituents and nitrile group makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C9H7BrClN |
|---|---|
分子量 |
244.51 g/mol |
IUPAC名 |
2-(4-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
InChIキー |
CPAKCAQSSOJFJW-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=C(C=C(C=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


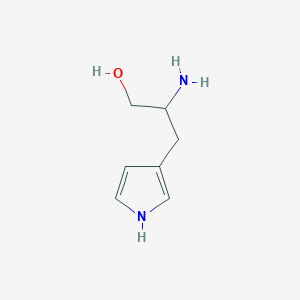
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
